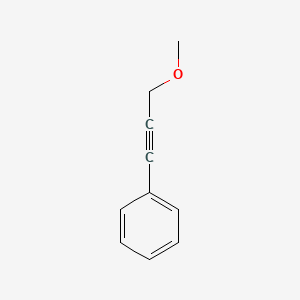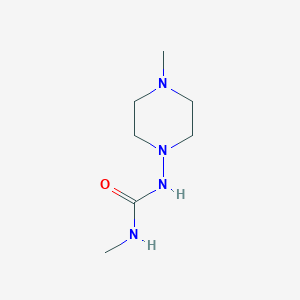
(2-Chlorohexyl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorohexyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C6H13Cl3OP. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity due to the presence of both phosphonic and chloroalkyl functional groups, making it valuable in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Chlorohexyl)phosphonic dichloride can be synthesized through the reaction of hexylphosphonic dichloride with thionyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
C6H13P(O)Cl2+SOCl2→C6H13Cl3OP+SO2+HCl
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where precise control of temperature and pressure is maintained to ensure high yield and purity. The use of continuous flow reactors is common to optimize the reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chlorohexyl)phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroalkyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phosphonic group can be oxidized to form phosphonic acids or phosphonates.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include (2-aminohexyl)phosphonic dichloride, (2-hydroxyhexyl)phosphonic dichloride, and (2-mercaptohexyl)phosphonic dichloride.
Oxidation Reactions: Products include hexylphosphonic acid and hexylphosphonates.
Reduction Reactions: Products include hexylphosphine derivatives.
Applications De Recherche Scientifique
(2-Chlorohexyl)phosphonic dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of antiviral and anticancer agents due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of (2-Chlorohexyl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The phosphonic group can form stable complexes with metal ions, while the chloroalkyl group can undergo nucleophilic substitution reactions. These interactions are crucial for its applications in catalysis, material science, and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloroethyl)phosphonic dichloride: Similar in structure but with a shorter alkyl chain.
(2-Chloropropyl)phosphonic dichloride: Contains a propyl group instead of a hexyl group.
Phenylphosphonic dichloride: Contains a phenyl group instead of an alkyl group.
Uniqueness
(2-Chlorohexyl)phosphonic dichloride is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
23897-37-2 |
|---|---|
Formule moléculaire |
C6H12Cl3OP |
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
2-chloro-1-dichlorophosphorylhexane |
InChI |
InChI=1S/C6H12Cl3OP/c1-2-3-4-6(7)5-11(8,9)10/h6H,2-5H2,1H3 |
Clé InChI |
HAXLKACTLZLTIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CP(=O)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


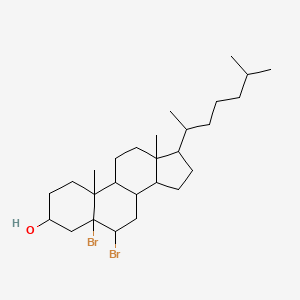
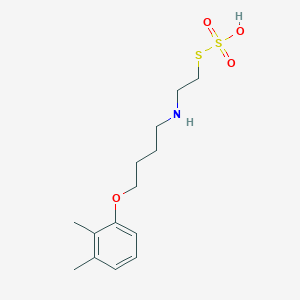
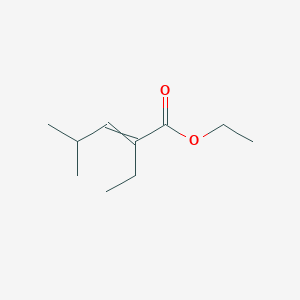
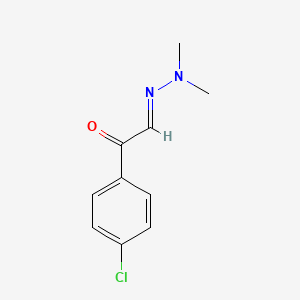

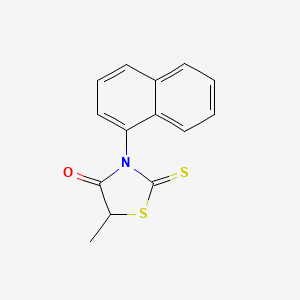
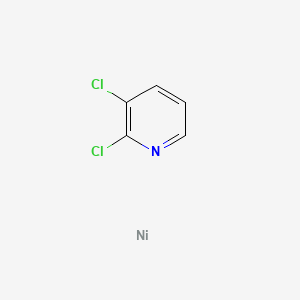
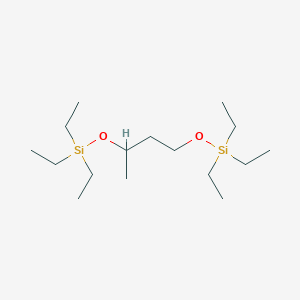
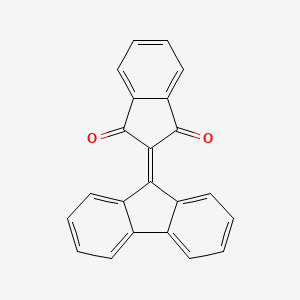
![3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione](/img/structure/B14705852.png)
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)

